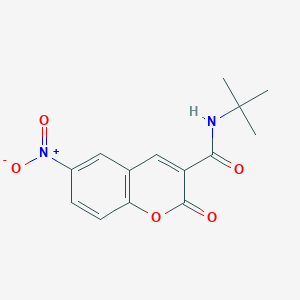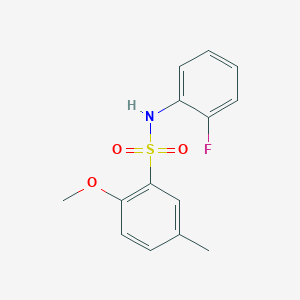
2-(trifluoromethyl)-10H-phenothiazine 5-oxide
Overview
Description
2-(trifluoromethyl)-10H-phenothiazine 5-oxide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a derivative of phenothiazine, which is widely used in the pharmaceutical industry for its antipsychotic and antiemetic properties. The addition of a trifluoromethyl group to the phenothiazine core structure leads to the formation of 2-(trifluoromethyl)-10H-phenothiazine 5-oxide, which exhibits enhanced biological activity and improved pharmacokinetic properties.
Scientific Research Applications
Synthesis and Metallochromic Properties
Researchers have synthesized novel phenothiazine-containing cruciforms, potentially useful in sensory applications for metal cations. These compounds exhibit significant shifts in emission when exposed to certain metal ions, indicating potential applications in detecting and identifying metal cations (Hauck et al., 2007).
Spectroscopic Characterization
In a study, unique structures were isolated from the phosphorylation reaction of 10H-phenothiazine, illustrating the product of N-phosphorylation. These structures possess interesting phosphorescence properties due to d-pπ bonds, which may have applications in materials science and spectroscopy (Swoboda et al., 2022).
Antioxidant Evaluation
Phenothiazine derivatives have been synthesized and screened for in vitro antioxidant activity. Compounds containing electron-releasing groups demonstrated potent antioxidant activity, suggesting applications in pharmaceuticals and biochemistry (Maddila et al., 2015).
Thermally Activated Delayed Fluorescence OLEDs
Research into phenothiazine dioxide-containing derivatives as host materials for OLEDs (Organic Light Emitting Diodes) has shown promising results. These materials exhibit high external quantum efficiency and power efficiency in various color-emitting diodes, suggesting applications in display technologies (Guo et al., 2020).
Antitumor Agents Development
Some phenothiazines exhibit antitumor effects by targeting various signaling pathways. A study exploited these properties to develop potent antitumor agents, suggesting applications in cancer therapy (Wu et al., 2016).
Photophysical and Electrochemical Properties
Oxidized phenothiazine derivatives show promise in various technological applications like OLEDs, photovoltaic devices, and bioimaging, due to their excellent photophysical and electrochemical properties (Rout et al., 2021).
properties
IUPAC Name |
2-(trifluoromethyl)-10H-phenothiazine 5-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NOS/c14-13(15,16)8-5-6-12-10(7-8)17-9-3-1-2-4-11(9)19(12)18/h1-7,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRTUWUTKOOJRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2=O)C=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{5-[(1-naphthylmethyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5867664.png)

![3-(2-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5867674.png)
![N-(2-acetyl-4,5-dimethoxyphenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5867679.png)

![N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5867690.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5867697.png)

![3-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5867711.png)

![N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5867750.png)
![2-[(5-methyl-3-isoxazolyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5867757.png)
![methyl 2-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B5867761.png)